molecular formula C14H13F3N2O3 B2541646 2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]acetamide CAS No. 865659-10-5

2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]acetamide

Cat. No. B2541646
CAS RN: 865659-10-5
M. Wt: 314.264
InChI Key: BDFUISMYITVFEA-UHFFFAOYSA-N
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Description

The compound "2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]acetamide" is a fluorinated acetamide with a quinoline moiety. This structure suggests potential biological activity, as quinoline derivatives are known for their medicinal properties, including antimalarial, antibacterial, and anticancer activities. The presence of the trifluoroacetamide group could imply increased metabolic stability and lipophilicity, potentially enhancing the compound's pharmacokinetic profile.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the Ugi four-component reaction is a powerful tool for assembling complex structures, such as N-(2-haloaryl)propynamide intermediates, which can be further transformed into diverse scaffolds through copper-catalyzed tandem reactions . Similarly, the synthesis of 2-(quinolin-4-yloxy)acetamides demonstrates the modification of lead compounds to yield potent antitubercular agents . These methods highlight the versatility and creativity required in the synthesis of quinoline-related compounds, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic system that combines a benzene ring with a pyridine ring. The substitution patterns on the quinoline core, such as the methoxymethyl and methyl groups, can significantly influence the compound's electronic properties and, consequently, its biological activity . The trifluoroacetamide moiety introduces a highly electronegative trifluoromethyl group, which can affect the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cyclization and rearrangement, to form different heterocyclic systems. For example, trifluoroacetic acid has been used to induce Claisen rearrangement in the synthesis of quinolin-2-ones, demonstrating the reactivity of quinoline precursors under acidic conditions . Additionally, the introduction of sulfur or silicon-containing groups can lead to the formation of novel chelate structures, as seen in the synthesis of N-(trifluorosilylmethyl)acetamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of fluorine atoms typically increases the compound's lipophilicity and chemical stability. For instance, difluoro(trimethylsilyl)acetamides serve as precursors to difluoroazetidinones, indicating the role of fluorine in modulating the reactivity of acetamide derivatives . The trifluoroacetamide group in the compound of interest is likely to enhance its lipophilicity, making it more membrane-permeable, which is advantageous for drug development .

Scientific Research Applications

Quinoline and Its Derivatives as Corrosion Inhibitors

Quinoline derivatives demonstrate effectiveness as anticorrosive materials due to their ability to form highly stable chelating complexes with surface metallic atoms. This property is enhanced by the presence of polar substituents, such as hydroxyl, methoxy, amino, and nitro groups, which facilitate the adsorption of these compounds onto metal surfaces. The use of quinoline derivatives in corrosion inhibition represents a significant application in materials science, offering a method to protect metals from degradation in various industrial environments (Verma, Quraishi, & Ebenso, 2020).

Pharmacological Applications of Quinoline Derivatives

Quinoline and its derivatives have been extensively studied for their pharmacological properties. These compounds exhibit a wide range of biological activities, including anticancer, antimalarial, antimicrobial, antifungal, and anti-inflammatory effects. The chemical diversity of phenoxy acetamide and its derivatives, including chalcone, indole, and quinoline, is a rich source of pharmacologically interesting compounds. This diversity enables the design of new therapeutic agents with improved safety and efficacy, enhancing life quality and offering potential treatments for various diseases (Al-Ostoot, Salah, & Khanum, 2021).

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives, including formamide and their mono and dimethyl derivatives, have been the subject of research due to their commercial importance and biological consequences. Studies have expanded our knowledge about the biological responses and toxicological profiles of these chemicals, reflecting their usage and proposed usage across various industries. The environmental toxicology of acetamide derivatives has also been a focus, highlighting the need for further understanding of these compounds' biological effects and their impact on human health and the environment (Kennedy, 2001).

properties

IUPAC Name

2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3/c1-7-3-9-8(6-22-2)4-12(20)18-11(9)5-10(7)19-13(21)14(15,16)17/h3-5H,6H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFUISMYITVFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C(F)(F)F)NC(=O)C=C2COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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